molecular formula C9H11N5 B13274550 1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine

1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13274550
M. Wt: 189.22 g/mol
InChI Key: UOMGWWZCLQCYBZ-UHFFFAOYSA-N
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Description

1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a triazole ring fused with a pyridine moiety, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper(I) ions to yield 1,2,3-triazoles. The starting materials include 2-methyl-3-pyridinemethanol and sodium azide, which undergo a series of reactions to form the desired triazole compound .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted triazoles, which can be further utilized in various applications .

Scientific Research Applications

1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
  • 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine

Uniqueness: 1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to its specific triazole-pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar heterocyclic compounds .

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

1-[(2-methylpyridin-3-yl)methyl]triazol-4-amine

InChI

InChI=1S/C9H11N5/c1-7-8(3-2-4-11-7)5-14-6-9(10)12-13-14/h2-4,6H,5,10H2,1H3

InChI Key

UOMGWWZCLQCYBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)CN2C=C(N=N2)N

Origin of Product

United States

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